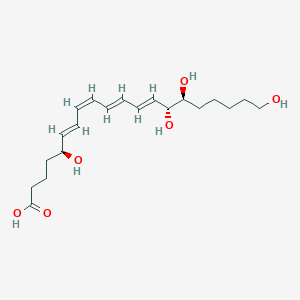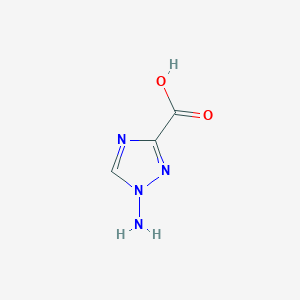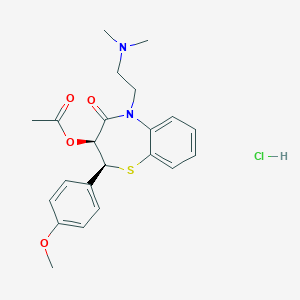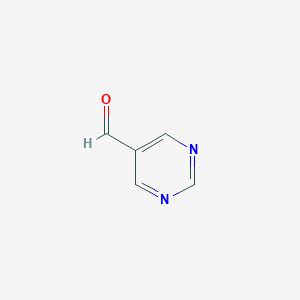
Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate
Descripción general
Descripción
“Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C13H26N2O2 . It is used in early discovery research as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate” is characterized by a piperidine ring attached to a tert-butyl ester and an aminopropyl group . The compound has a molecular weight of 242.36 g/mol .Physical And Chemical Properties Analysis
“Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate” has a molecular weight of 242.36 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 242.199428076 g/mol .Aplicaciones Científicas De Investigación
Building Blocks in Organic Synthesis
“Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate” serves as a useful building block in the synthesis of several novel organic compounds .
Synthesis of Amides
This compound can be used in the synthesis of amides , which are a type of organic compound with wide applications in pharmaceuticals, polymers, and other fields.
Synthesis of Sulphonamides
Sulphonamides, which are a class of drugs primarily used as antibiotics, can also be synthesized using this compound .
Synthesis of Mannich Bases
Mannich bases, which are used in the production of various drugs, can be synthesized using this compound .
Synthesis of Schiff’s Bases
Schiff’s bases, which have applications in medicinal chemistry and coordination chemistry, can be synthesized using this compound .
Synthesis of Thiazolidinones
Thiazolidinones, which are a class of compounds with various biological activities, can be synthesized using this compound .
Synthesis of Azetidinones
Azetidinones, which are a class of compounds with various biological activities, can be synthesized using this compound .
Synthesis of Imidazolinones
Imidazolinones, which are a class of compounds with various biological activities, can be synthesized using this compound .
Safety and Hazards
Mecanismo De Acción
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Given its structure, it’s possible that it could interact with various proteins or enzymes in the body, leading to changes in their function .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall pharmacokinetics .
Result of Action
Without specific information on the compound’s targets and mode of action, it’s difficult to describe the molecular and cellular effects of its action. Like other small molecules, it could potentially modulate the activity of its target proteins, leading to downstream effects on cellular functions .
Action Environment
The action, efficacy, and stability of “Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate” could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. Specific details would require further investigation .
Propiedades
IUPAC Name |
tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-4-8-14/h11H,4-10,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYIDMYWRACBRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629390 | |
| Record name | tert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate | |
CAS RN |
150349-65-8 | |
| Record name | tert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B119796.png)
![(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamido-5-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]pentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B119798.png)

